3-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE
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Overview
Description
3-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE is a complex organic compound characterized by its unique structure, which includes a chlorinated aniline group, a cyano group, and a naphthoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is reacted with a suitable reagent to introduce the cyano group.
Condensation Reaction: The cyano-substituted aniline derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the propenyl group.
Esterification: The resulting intermediate is esterified with 1-naphthoic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 3-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with similar properties.
Uniqueness
3-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF3N2O3/c29-24-12-11-20(28(30,31)32)15-25(24)34-26(35)19(16-33)13-17-5-3-8-21(14-17)37-27(36)23-10-4-7-18-6-1-2-9-22(18)23/h1-15H,(H,34,35)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZEAQTTBCIJG-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C(C#N)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)/C=C(\C#N)/C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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